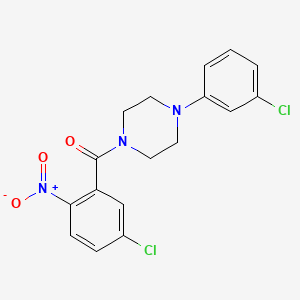
1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine, also known as CNB-001, is a chemical compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives, which have been shown to exhibit a range of pharmacological activities.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. It has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in cell survival and neuroprotection. Additionally, this compound has been shown to modulate the levels of various neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are thought to be involved in the pathogenesis of various neurological disorders. Additionally, this compound has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in promoting neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine for lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in animal models. Additionally, this compound has been shown to have a good pharmacokinetic profile, with a long half-life and good brain penetration. However, one of the limitations of this compound is its limited availability and high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the study of 1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in the brain. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its neuroprotective, anxiolytic, and antidepressant effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways in the brain.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-4-(3-chlorophenyl)piperazine involves the reaction of 5-chloro-2-nitrobenzoic acid with 1-(3-chlorophenyl)piperazine in the presence of a coupling agent. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-2-1-3-14(10-12)20-6-8-21(9-7-20)17(23)15-11-13(19)4-5-16(15)22(24)25/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGCTGKVBAANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6101804.png)
![3-(4-chlorophenyl)-7-isopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6101812.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B6101821.png)
![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6101840.png)
![4-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6101850.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)
![3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)
![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)
![N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6101895.png)
![dimethyl 3,3'-[1,2-propanediylbis(iminomethylylidene)]bis(6,6-dimethyl-2,4-dioxocyclohexanecarboxylate)](/img/structure/B6101899.png)
![4-[3-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B6101903.png)

![N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6101913.png)